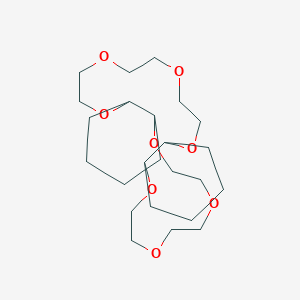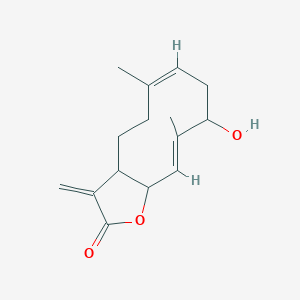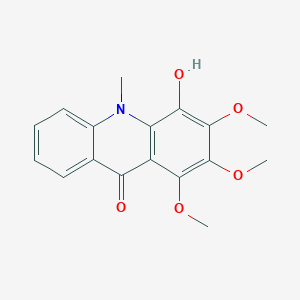
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)-, also known as N,N-bis(2-hydroxyethyl)glycolamide, is an organic compound with the molecular formula C6H13NO4. It is a derivative of acetamide and is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- typically involves the reaction of diethanolamine with acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diethanolamine+Acetic Anhydride→Acetamide, 2-hydroxy-N,N-bis(2-hydroxyethyl)-+Acetic Acid
Industrial Production Methods
In industrial settings, the production of ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycolic acid derivatives, while substitution reactions can produce various substituted amides .
Scientific Research Applications
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)acetamide: Similar structure but lacks the additional hydroxy group.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains an ethylenediamine backbone instead of an acetamide group.
Uniqueness
ACETAMIDE,2-HYDROXY-N,N-BIS(2-HYDROXYETHYL)- is unique due to its specific combination of hydroxyethyl groups and acetamide structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
17409-41-5 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-hydroxy-N,N-bis(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)6(11)5-10/h8-10H,1-5H2 |
InChI Key |
AFRFYMZFIJPPDD-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)C(=O)CO |
Canonical SMILES |
C(CO)N(CCO)C(=O)CO |
Key on ui other cas no. |
17409-41-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















